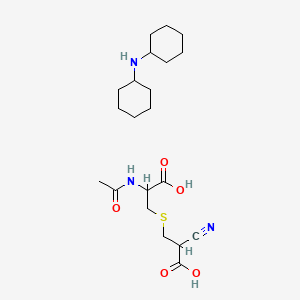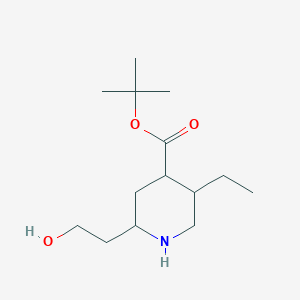
6-Azido-6-deoxy-D-man
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-6-deoxy-D-mannose is a modified sugar molecule where the hydroxyl group at the sixth position of D-mannose is replaced by an azido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-6-deoxy-D-mannose typically involves the following steps:
Starting Material: The process begins with D-mannose, a naturally occurring sugar.
Tosylation: The hydroxyl group at the sixth position is selectively tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Azide Substitution: The tosyl group is then substituted with an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The final product, 6-Azido-6-deoxy-D-mannose, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While the laboratory synthesis of 6-Azido-6-deoxy-D-mannose is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet the demands of large-scale applications.
Chemical Reactions Analysis
Types of Reactions
6-Azido-6-deoxy-D-mannose can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like triphenylphosphine or catalytic hydrogenation.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Triphenylphosphine in the presence of water or catalytic hydrogenation with palladium on carbon.
Click Chemistry: Copper sulfate and sodium ascorbate in a suitable solvent like water or tert-butanol.
Substitution: Sodium azide in DMF for azide substitution reactions.
Major Products
Reduction: 6-Amino-6-deoxy-D-mannose.
Click Chemistry: 1,2,3-Triazole derivatives.
Substitution: Various substituted mannose derivatives depending on the nucleophile used.
Scientific Research Applications
6-Azido-6-deoxy-D-mannose has numerous applications in scientific research:
Bioorthogonal Chemistry: Used as a chemical reporter for visualizing glycosylation in living cells.
Glycoscience: Studying the role of glycosylation in biological processes.
Drug Development: Potential use in the synthesis of glycomimetics and other therapeutic agents.
Material Science: Incorporation into polymers and other materials for enhanced properties.
Mechanism of Action
The azido group in 6-Azido-6-deoxy-D-mannose allows it to participate in bioorthogonal reactions without interfering with native biological processes. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, enabling the tagging and visualization of biomolecules. This mechanism is particularly useful in studying protein glycosylation and other post-translational modifications.
Comparison with Similar Compounds
Similar Compounds
6-Azido-6-deoxy-D-glucose: Similar structure but derived from glucose instead of mannose.
6-Azido-6-deoxy-D-galactose: Derived from galactose, used in similar applications.
6-Azido-6-deoxy-L-fucose: Derived from fucose, another important sugar in glycoscience.
Uniqueness
6-Azido-6-deoxy-D-mannose is unique due to its specific structural configuration and the presence of the azido group, which makes it highly reactive in click chemistry. Its applications in bioorthogonal chemistry and glycoscience are particularly noteworthy, as it allows for the precise tagging and visualization of mannose-containing glycoconjugates in biological systems.
Properties
IUPAC Name |
6-azido-2,3,4,5-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h2-6,11-14H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJIJWKSGKYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)



